![molecular formula C21H18ClN5O B264925 8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B264925.png)
8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a chemical compound that has been the focus of extensive scientific research due to its potential applications in medicinal chemistry. This compound is commonly referred to as 'Compound A' in the scientific literature.
Wirkmechanismus
The mechanism of action of 8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its ability to bind to the active site of CDKs and GSK-3, thereby inhibiting their activity. This results in the disruption of cellular processes such as cell division and glucose metabolism, leading to the potential therapeutic effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that 8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory and neuroprotective effects in various animal models. These effects are thought to be mediated through the inhibition of CDKs and GSK-3.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide in lab experiments is its potent inhibitory activity against CDKs and GSK-3. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide. One area of interest is the development of analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the effects of this compound on other enzymes and cellular processes. Additionally, the potential therapeutic applications of this compound in various disease models warrant further investigation.
Synthesemethoden
The synthesis of 8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has been reported in several scientific studies. One such method involves the reaction of 4-chloroaniline, 2-methylphenylhydrazine, and 1,3-dimethylbarbituric acid in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
The potential applications of 8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide in medicinal chemistry have been extensively studied. This compound has been shown to exhibit potent inhibitory activity against certain enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). These enzymes are involved in various cellular processes such as cell division and glucose metabolism, making them attractive targets for drug development.
Eigenschaften
Produktname |
8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
---|---|
Molekularformel |
C21H18ClN5O |
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C21H18ClN5O/c1-12-6-4-5-7-17(12)23-21(28)19-14(3)27-20(25-24-19)18(13(2)26-27)15-8-10-16(22)11-9-15/h4-11H,1-3H3,(H,23,28) |
InChI-Schlüssel |
MZFDCSZBVFPXNH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=C(C=C4)Cl)N=N2)C |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=C(C=C4)Cl)N=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.